(r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl
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Overview
Description
®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a hydroxyl group and a methoxy group on a phenyl ring, along with a beta-alaninol moiety, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and beta-alanine.
Condensation Reaction: The aldehyde group of 3-hydroxy-4-methoxybenzaldehyde reacts with the amino group of beta-alanine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine, ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The imine intermediate formed during synthesis can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 3-(3-oxo-4-methoxyphenyl)-beta-alaninol.
Reduction: Formation of ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Chiral Ligands: ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with phenolic or amino groups.
Medicine
Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry
Material Science: The compound can be used in the synthesis of polymers or materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups on the phenyl ring can form hydrogen bonds or hydrophobic interactions with active sites, while the beta-alaninol moiety can interact with amino acid residues through ionic or covalent bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine: Lacks the hydroxyl group on the beta-alaninol moiety.
3-(4-Methoxyphenyl)-beta-alaninol: Lacks the hydroxyl group on the phenyl ring.
3-(3-Hydroxyphenyl)-beta-alaninol: Lacks the methoxy group on the phenyl ring.
Uniqueness
®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, along with the beta-alaninol moiety. This combination of functional groups provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
(R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol HCl is a compound of interest due to its potential biological activities, particularly in the realms of antioxidant and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves several chemical reactions that leverage microwave-assisted techniques for efficiency. The compound is characterized by its hydroxyl and methoxy functional groups, which are crucial for its biological activity. The presence of these groups enhances its ability to act as an antioxidant by stabilizing free radicals.
Antioxidant Activity
One of the primary biological activities attributed to this compound is its antioxidant activity . Research has shown that compounds with similar structures exhibit significant radical scavenging abilities, comparable to that of vitamin C.
DPPH Radical Scavenging Assay
In a study assessing the antioxidant properties using the DPPH assay, this compound demonstrated effective inhibition of DPPH radicals. The IC50 value was found to be approximately 202.20 µM, indicating a strong antioxidant capacity (similar to vitamin C, which has an IC50 of 141.9 µM) .
Compound | IC50 (µM) |
---|---|
This compound | 202.20 |
Vitamin C | 141.9 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with various proteins. In particular, it showed a high binding affinity with proteins PDBID: 1DH2 and PDBID: 3RP8, with favorable interactions due to the presence of hydroxyl groups that enhance its radical scavenging ability .
Antimicrobial Activity
In addition to its antioxidant properties, this compound has been investigated for its antimicrobial activity. Compounds with similar structural motifs have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study highlighted that derivatives of phenolic compounds exhibited broad-spectrum antimicrobial activity. Although specific data on this compound is limited, it is reasonable to infer potential efficacy based on structural similarities with other active compounds .
The mechanisms by which this compound exerts its biological effects include:
- Radical Scavenging : The hydroxyl groups in the compound facilitate the donation of hydrogen atoms to free radicals, thus neutralizing them.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.
- Inhibition of Enzymatic Activity : Some studies suggest that such compounds can inhibit enzymes involved in bacterial metabolism.
Properties
IUPAC Name |
5-[(2R)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-14-10-3-2-7(4-9(10)13)8(5-11)6-12;/h2-4,8,12-13H,5-6,11H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIQFPWYNIVCKW-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CN)CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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